molecular formula C11H11NO3 B1435986 Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1638764-31-4

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B1435986
CAS No.: 1638764-31-4
M. Wt: 205.21 g/mol
InChI Key: ABPZGJANFKCPRT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name methyl 1-methyl-2-oxo-3H-indole-6-carboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature prioritizes the bicyclic indole core, numbered such that the nitrogen atom occupies position 1. The substituents are assigned locants based on this numbering:

  • A methyl group at position 1 (N-methylation).
  • A carbonyl group (oxo) at position 2.
  • A methyl ester (carboxylate) at position 6.

The "3H" designation indicates partial saturation of the pyrrolidine ring, with hydrogen atoms at positions 2 and 3. This structure is corroborated by its molecular formula C$${11}$$H$${11}$$NO$$_{3}$$ and molecular weight of 205.21 g/mol . Synonyms include methyl 1-methyl-2-oxoindoline-6-carboxylate and the CAS registry number 1638764-31-4 .

Key identifiers include:

  • SMILES : CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC
  • InChIKey : ABPZGJANFKCPRT-UHFFFAOYSA-N
    These descriptors facilitate unambiguous identification in chemical databases.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate remain unpublished, insights can be drawn from analogous oxindole derivatives. For example, X-ray diffraction studies of 6-chloro-2-oxindole (CAS 14192-26-8) reveal a planar indole ring system with a dihedral angle of 1.13° between the pyrrolidine and benzene rings. Such planar geometries are stabilized by intramolecular hydrogen bonding between the N–H and carbonyl groups.

In this compound, the N-methyl substitution likely disrupts hydrogen bonding, favoring alternative packing motifs. Computational models predict a torsional angle of 5–10° between the ester group and the indole plane, minimizing steric clashes. The methyl ester at position 6 introduces steric bulk, potentially influencing crystal symmetry and melting points compared to non-esterified analogs.

Quantum Mechanical Calculations for Electron Density Distribution

Density functional theory (DFT) studies at the B3LYP/6-31G(d,p) level provide electron density distributions for related oxindoles. Key findings include:

  • Bond Order Analysis :

    • The C2=O bond exhibits partial double-bond character (bond order ≈ 1.7), consistent with resonance stabilization from the adjacent nitrogen lone pair.
    • The ester carbonyl (C6=O) shows reduced polarity due to conjugation with the methoxy group.
  • Natural Bond Orbital (NBO) Analysis :

    • The nitrogen lone pair contributes 12% to the C2=O antibonding orbital, modulating reactivity.
    • Hyperconjugation between the methyl ester and aromatic system delocalizes electron density, lowering the HOMO-LUMO gap by ~0.8 eV compared to non-esterified analogs.
  • Electrostatic Potential (ESP) Mapping :

    • Regions of negative potential (−45 kcal/mol) localize at the carbonyl oxygens, favoring nucleophilic attack.
    • The indole aromatic ring exhibits moderate electrophilicity (+30 kcal/mol), enabling π-π stacking in solid-state structures.

Comparative Analysis with Related Oxindole Derivatives

This compound shares structural motifs with pharmacologically relevant oxindoles but differs in substitution patterns:

Compound Substituents Key Properties
Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) No N-methyl group at position 1 Higher melting point (212°C vs. ~180°C)
1-Methyl-2-oxoindole-6-carboxylic acid (CAS 138328-27-5) Carboxylic acid at position 6 Increased solubility in polar solvents
Nintedanib intermediates Ethanesulfonate or halogen substitutions Enhanced kinase inhibitory activity

The N-methyl group in this compound reduces hydrogen-bonding capacity compared to unmethylated analogs, altering solubility and crystallinity. Conversely, the methyl ester enhances lipophilicity (logP ≈ 1.8), favoring membrane permeability in biological systems.

Properties

IUPAC Name

methyl 1-methyl-2-oxo-3H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPZGJANFKCPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153605
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-31-4
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Methylation of Methyl Indoline-6-carboxylate

One widely documented method involves the methylation of methyl indoline-6-carboxylate using sodium hydride and methyl iodide in N,N-dimethylformamide (DMF) as solvent:

  • Procedure:

    • Dissolve methyl indoline-6-carboxylate (200 mg, 1.13 mmol) in DMF (3 mL).
    • Cool the solution to 0 °C using an ice-water bath.
    • Add sodium hydride (50 mg, 1.24 mmol) carefully to generate the sodium salt.
    • Stir the mixture for 10 minutes at 0 °C.
    • Add methyl iodide (0.08 mL, 1.24 mmol) dropwise.
    • Warm the reaction mixture to room temperature and stir for 1 hour.
    • Quench the reaction with saturated sodium bicarbonate solution.
    • Extract with ethyl acetate, dry over anhydrous magnesium sulfate, filter, and concentrate.
    • Purify by column chromatography (0–50% ethyl acetate in cyclohexane).
  • Outcome:

    • Yield: 47% of methyl 1-methylindoline-6-carboxylate as a pale yellow oil.
    • Characterization: LCMS shows m/z 192.1 [M+H]+.

This method is relatively straightforward and uses common reagents and solvents, making it suitable for laboratory-scale synthesis.

Oxidation and Cyclization Routes

Another approach involves oxidation of indoline derivatives to form the 2-oxo group, often in the context of preparing intermediates for drugs like Nintedanib:

  • Process Highlights:

    • Starting from methyl 2-oxoindoline-6-carboxylate, oxidation is performed under acidic conditions.
    • Acetic acid and hydrosulfuric acid or other oxidants are used to promote cyclization and oxidation.
    • Reaction temperatures are controlled between 120–125 °C for 2 hours.
    • Post-reaction, ammonia is added to precipitate the product.
    • The solid is filtered and purified.
  • Yield and Purity:

    • Yields reported around 78–82%.
    • High purity suitable for pharmaceutical intermediate use.

This method is more applicable to industrial scale due to the use of bulk reagents and controlled heating steps.

Acetylation and Condensation with Orthobenzoates

A patented method describes the preparation of methyl acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, a closely related compound, via condensation reactions:

  • Typical Reaction:

    • React 2-oxoindole-6-methyl formate with triethyl orthobenzoate and acetic anhydride in xylene or toluene.
    • Heat the mixture at 110–130 °C for 4 hours.
    • Cool, filter, and vacuum dry the product at 50 °C for 16 hours.
  • Results:

    • Mass yields range from 115% to 155% (due to solvent inclusion or hydrate formation).
    • Molar yields approximately 60–82%.
    • HPLC purities above 94%, often exceeding 99%.
    • Impurity levels vary but can be controlled below 0.1% with optimization.

This method is useful for preparing derivatives and intermediates with high purity, important for subsequent synthetic steps.

Alkylation via Chlorimide and Chlorenol Intermediates

Another industrially relevant method involves:

  • Formation of methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide") by reaction with chloroacetyl chloride or anhydride.
  • Subsequent reaction with trimethylorthobenzoate in high boiling aprotic solvents (e.g., toluene, xylene) at 100–140 °C.
  • Use of acetic anhydride as a methanol scavenger.
  • Crystallization and washing steps to isolate the product.

This multi-step approach allows for functionalization at multiple positions and is scalable for industrial manufacturing.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity (HPLC %) Scale Notes
Direct methylation with NaH/MeI Methyl indoline-6-carboxylate, NaH, MeI, DMF, 0–RT 47 Not specified Lab scale (mg) Simple, moderate yield
Oxidation & cyclization Acetic acid, hydrosulfuric acid, heat 120–125 °C ~78–82 High (>95%) Industrial (g) Suitable for pharma intermediates
Acetylation & condensation Triethyl orthobenzoate, acetic anhydride, xylene 60–82 94–99+ Industrial (g) High purity, multi-step
Alkylation via chlorimide/chlorenol Chloroacetyl chloride, trimethylorthobenzoate, toluene, 100–140 °C Not specified High Industrial Complex, scalable, multi-functionalized

Research Findings and Analysis

  • The direct methylation method is straightforward but yields are moderate, possibly due to side reactions or incomplete methylation.
  • Oxidation and cyclization methods provide higher yields and purities, making them preferred for pharmaceutical intermediate production.
  • The acetylation-condensation route yields high-purity products suitable for further derivatization, important in drug synthesis pipelines.
  • The chlorimide/chlorenol pathway offers versatility in functional group introduction but requires careful control of reaction conditions and purification.

Optimization of solvent choice, temperature, and reagent stoichiometry is critical across all methods to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate features a methyl group at the 1-position and a carboxylate ester at the 6-position of the indole ring. Its structural formula can be represented as follows:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{N}\text{O}_{3}

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that modifications to the indole structure enhanced its cytotoxicity against cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. A series of derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential use in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds through reactions such as cyclization and functional group transformations. Its ability to act as a nucleophile or electrophile makes it valuable in constructing complex molecular architectures .

Photovoltaic Applications

Research into the use of this compound in organic photovoltaic devices has shown that it can function as an electron donor material. Its incorporation into polymer blends has resulted in improved charge transport properties and enhanced efficiency in converting solar energy into electrical energy .

Polymer Development

The compound has been explored for its potential in developing novel polymers with tailored properties. By copolymerizing it with other monomers, researchers have created materials with enhanced thermal stability and mechanical strength, suitable for applications in coatings and composites .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results showed that specific modifications led to a significant reduction in cell viability, highlighting the importance of structural optimization for enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, researchers synthesized a series of derivatives and tested them against multiple bacterial strains. The study concluded that certain derivatives exhibited potent antimicrobial activity, making them candidates for further development into novel antibacterial agents .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.26 g/mol
  • Key Differences : Two methyl groups at the 3-position introduce steric hindrance, reducing accessibility for nucleophilic attacks. This compound exhibits lower solubility in polar solvents compared to the target molecule due to increased hydrophobicity .
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
  • Molecular Formula: C₁₀H₈BrNO₃
  • Molecular Weight : 270.08 g/mol
  • Key Differences : A bromine atom at the 4-position enhances electrophilic substitution reactivity. The heavy atom effect may also influence crystallinity, as seen in brominated indole derivatives .

Functional Group Modifications

Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Impurity-2 of Nintedanib)
  • Molecular Formula: C₁₈H₁₅NO₄
  • Molecular Weight : 309.31 g/mol
  • Key Differences : The Z-configured methoxy(phenyl)methylidene group at the 3-position creates a planar structure, altering π-π stacking interactions. This impurity is a byproduct in nintedanib synthesis, highlighting the sensitivity of the target compound to reaction conditions .
Methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
  • Molecular Formula: C₂₀H₁₇NO₅
  • Molecular Weight : 351.35 g/mol
  • The E-configuration of the methoxy(phenyl) group may reduce biological activity compared to Z-forms .

Positional Isomerism and Ester Variations

1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl pentanoate
  • Molecular Formula: C₁₅H₁₇NO₃
  • Molecular Weight : 265.30 g/mol
  • Key Differences: The pentanoate ester at the 3-position (vs. 6-position in the target compound) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Key Differences : The aldehyde group at the 6-position is highly reactive, enabling condensation reactions, unlike the stable methyl ester in the target compound .

Physical Properties

Compound Melting Point (°C) Solubility Profile
Target Compound >200 (decomposes) Moderate in DMSO, low in water
Methyl 4-bromo-2-oxo analog Not reported Low in polar solvents
Impurity-2 (Nintedanib) Solid Soluble in acetonitrile/water

Pharmacological and Industrial Relevance

The target compound's methyl ester group is crucial for the pharmacokinetics of nintedanib, enabling oral bioavailability . In contrast, brominated or acetylated analogs are primarily used as intermediates in organic synthesis. For example, methyl 4-bromo-2-oxoindole-6-carboxylate is a precursor in cross-coupling reactions for drug discovery .

Biological Activity

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS Number: 1638764-31-4) is an indole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of indole-containing compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Chemical FormulaC10H9NO3
Molecular Weight191.19 g/mol
IUPAC NameThis compound
CAS Number1638764-31-4
AppearancePowder

The biological activity of this compound can be attributed to several mechanisms:

1. Anticancer Activity:
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve apoptosis induction through the activation of caspases and the generation of reactive oxygen species (ROS) .

2. Antimicrobial Properties:
this compound has also been evaluated for its antimicrobial activity. Studies revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

3. Enzyme Inhibition:
The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it was found to inhibit tryptophanase, an enzyme linked to various physiological processes and disease states .

Case Studies

Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value in the low micromolar range. The study further elucidated that the compound induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that this compound exhibited significant inhibitory zones in agar diffusion assays compared to standard antibiotics .

Research Findings

Research on this compound has revealed various biological activities:

Cytotoxicity Assays:
The compound exhibited IC50 values ranging from 5 to 20 µM across different cancer cell lines, indicating potent cytotoxic effects.

Mechanistic Studies:
Mechanistic investigations revealed that the compound's anticancer effects are mediated by apoptosis induction and disruption of mitochondrial membrane potential .

Enzymatic Inhibition:
The inhibition of tryptophanase by this compound suggests potential applications in metabolic disorders where this enzyme plays a critical role .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from 6-bromo-2,3-dihydro-1H-indole derivatives, a carboxylation reaction using carbon monoxide under palladium catalysis may introduce the ester group. Key parameters include:

  • Catalyst : Pd(OAc)₂ with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) .
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 80–100°C for 12–24 hours.
    Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%). Confirm yield and purity using HPLC and LC-MS .

Q. How can the molecular structure of this compound be confirmed?

Methodological Answer: Use X-ray crystallography to resolve the crystal structure:

Grow single crystals via slow evaporation in solvents like methanol or dichloromethane.

Collect diffraction data using a synchrotron or laboratory X-ray source.

Refine the structure with SHELXL (for small-molecule refinement) and visualize using Mercury CSD (for hydrogen bonding and packing analysis) .

Validate bond lengths and angles against DFT-optimized models.
For non-crystalline samples, employ 2D NMR (¹H-¹³C HSQC, HMBC) to assign carbonyl and methyl groups .

Advanced Research Questions

Q. How can intermolecular hydrogen bonding and crystal packing patterns of this compound be systematically analyzed?

Methodological Answer: Apply graph set analysis (G. R. Desiraju formalism) to classify hydrogen bonds (e.g., D–H···A motifs). Use Mercury CSD ’s Materials Module to:

  • Identify recurring motifs (e.g., R₂²(8) rings).
  • Compare packing similarities with structurally related indole derivatives.
  • Calculate void volumes to assess potential for polymorphism or solvate formation .
    For example, the keto-oxygen may act as a hydrogen bond acceptor with N–H donors in adjacent molecules .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Address this via:

  • Differential Scanning Calorimetry (DSC) : Detect polymorphs by observing multiple endothermic peaks.
  • Dynamic Vapor Sorption (DVS) : Test hygroscopicity, which may affect melting behavior.
  • HPLC-MS : Quantify purity (>99% for reliable data).
    Cross-reference with databases like Cambridge Structural Database (CSD) to validate crystallographic data .

Q. How can the stereochemical configuration of substituents in derivatives of this compound be determined?

Methodological Answer: For Z/E isomers (common in indole derivatives):

  • Use NOESY NMR to detect spatial proximity between substituents.
  • Compare experimental and computed VCD (Vibrational Circular Dichroism) spectra for chiral centers.
  • Employ X-ray crystallography to unambiguously assign configurations, as done for the Z-configuration in Nintedanib analogs .

Pharmacologically Oriented Questions

Q. How does the ester functional group in this compound influence pharmacokinetic properties in drug analogs?

Methodological Answer: The methyl ester group enhances lipophilicity (log P ~3.0), improving membrane permeability but reducing solubility. To optimize bioavailability:

  • Conduct pro-drug hydrolysis studies in simulated gastric fluid (pH 1.2–3.0) and plasma.
  • Replace the ester with a carboxylic acid (e.g., via saponification) to increase solubility for parenteral formulations.
  • Use molecular docking to assess how modifications affect binding to targets like kinase enzymes .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.